3,4,5-Trichloropyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2Cl3NO |
|---|---|
Molecular Weight |
198.43 g/mol |
IUPAC Name |
3,4,5-trichloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1,4H |
InChI Key |
SHCUSCOHGDYQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3,4,5-Trichloropyridin-2(3H)-one and Related Precursors
The synthesis of polychlorinated pyridinones is a multi-step process that hinges on the successful construction of the core heterocyclic ring and the precise installation of halogen substituents. The routes often involve the preparation of highly chlorinated pyridine (B92270) intermediates, which are then converted to the target pyridinone.
Strategies for Pyridinone Ring Formation
The formation of the pyridin-2-one ring is a fundamental step in the synthesis of compounds like this compound. Several general strategies are employed in organic synthesis to construct this heterocyclic core.
One common approach is the hydrolysis of a corresponding 2-chloropyridine (B119429) derivative . For example, the well-documented synthesis of 3,5,6-trichloropyridin-2-ol, a tautomer of the pyridinone, is often achieved through the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921). guidechem.comgoogle.com This reaction is typically performed in an aqueous medium with a base, such as potassium hydroxide (B78521). guidechem.com A similar strategy could plausibly be applied to synthesize the target 3,4,5-isomer from its precursor, 2,3,4,5-tetrachloropyridine.
Another powerful method involves the cyclization of acyclic precursors . This can be achieved through various reaction cascades. A patented process for producing 3,5,6-trichloropyridin-2-ol involves the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) in the presence of a copper(I) chloride catalyst. google.com This reaction proceeds through an addition and subsequent cyclization-aromatization sequence. One-pot syntheses starting from materials like trichloroacetic chloride and acrylonitrile have been developed to produce the sodium salt of 3,5,6-trichloropyridin-2-ol, which involves addition, cyclization, and dehydrochlorination-aromatization steps. google.com
Further strategies for pyridinone synthesis include:
Intramolecular cyclization of amides derived from β-enamino ketones, typically mediated by a strong base like potassium tert-butylate. nih.gov
6π-Electrocyclization of dienyl isocyanates, which can be generated in-situ from dienyl carboxylic acids via a Curtius rearrangement. epo.org
Oxidative amination of cyclopentenone building blocks, which undergo silyl (B83357) enol ether formation, nitrogen atom introduction, and subsequent aromatization to yield the pyridone structure. google.com
Halogenation Procedures and Regioselectivity
Achieving the specific 3,4,5-trichloro substitution pattern requires precise control over halogenation reactions. The direct halogenation of pyridine is challenging due to the electron-deficient nature of the ring, which typically requires harsh conditions and can lead to mixtures of products. nih.gov
To overcome these challenges, several advanced methods have been developed:
Halogenation of Pyridine N-Oxides : This is a highly effective method for achieving regioselective halogenation. The N-oxide activates the pyridine ring towards electrophilic attack. A protocol using phosphoryl chloride (POCl₃) as the chlorinating agent in the presence of a base like 2,6-lutidine provides a practical route to various 2-halo-substituted pyridines under mild conditions. nih.govgoogle.com
Deaminative Chlorination : Inspired by enzymatic processes, methods have been developed to convert aminoheterocycles into their chloro-derivatives. This can be achieved using a pyrylium (B1242799) reagent and a simple chloride source (e.g., MgCl₂), which avoids the need for diazonium salts or harsh oxidizing agents. nih.gov This is particularly useful for late-stage functionalization.
Directed Halogenation : Metalation-halogenation sequences, often requiring directing groups, are another approach to control regioselectivity. google.com More recent strategies involve using designed phosphine (B1218219) reagents that activate the pyridine nitrogen, making the ring susceptible to nucleophilic attack by a halide. google.com
The separation of tetrachloropyridine isomers, which can be precursors to specific trichloropyridinones, is also a critical consideration. For instance, it has been found that 2,3,4,5- and 2,3,4,6-tetrachloropyridine (B80340) can be selectively chlorinated to pentachloropyridine (B147404) at a faster rate than the 2,3,5,6-isomer in the presence of an acid catalyst, allowing for the purification of the latter. epo.org
Preparation of Key Intermediates (e.g., 2,3,5-Trichloropyridine)
The synthesis of the target pyridinone is intrinsically linked to the availability of appropriately substituted precursors. 2,3,5-Trichloropyridine (B95902) is a crucial intermediate for many agrochemicals and serves as a representative example of a key building block. google.com
A primary industrial route to 2,3,5-trichloropyridine involves the selective reductive dechlorination of more highly chlorinated pyridines.
Reaction with Zinc Dust : Pentachloropyridine or 2,3,5,6-tetrachloropyridine can be reacted with metallic zinc in a strongly alkaline aqueous solution (pH 11-14) and a water-immiscible organic solvent like toluene (B28343) or benzene. researchgate.netguidechem.comgoogle.com This method provides high yields of 2,3,5-trichloropyridine. The reaction temperature is typically maintained between 20°C and 100°C. researchgate.net
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pentachloropyridine | Zinc dust, 6N Ammonium hydroxide | Toluene | 70°C | 52% | guidechem.com |
| Pentachloropyridine | Zinc dust, 8N Sodium hydroxide | Benzene | ~79°C (reflux) | 77% | researchgate.net |
Syntheses can also begin from less chlorinated pyridines. A patented method describes a multi-step process starting from 2-chloropyridine.
Hydrolysis or Alcoholysis : 2-Chloropyridine is first reacted with water or an alcohol under base-catalyzed conditions to form an intermediate 2-alkoxy pyridine.
Chlorination : This intermediate is then subjected to chlorination.
Rearrangement/Final Chlorination : The resulting product is treated with a chlorinating agent like phosphorus pentachloride or phosphoryl chloride to yield 2,3,5-trichloropyridine.
2-Chloropyridine itself is typically produced by the direct chlorination of pyridine or from pyridine-N-oxides.
Cyclization and Aromatization Reactions
Cyclization and subsequent aromatization are cornerstone reactions for building the pyridinone ring from non-cyclic starting materials.
A one-pot method to produce sodium 3,5,6-trichloropyridin-2-olate illustrates this principle effectively. The process starts with trichloroacetyl chloride and acrylonitrile, which undergo an addition-cyclization reaction in the presence of a phase-transfer catalyst and cuprous chloride. google.com The resulting intermediate is then treated with sodium hydroxide, which induces a dehydrochlorination reaction that aromatizes the ring to form the final sodium pyridinolate product. google.com
| Step | Reactants/Reagents | Temperature | Duration |
|---|---|---|---|
| Addition-Cyclization | Trichloroacetyl chloride, Acrylonitrile, PTC, CuCl | 138-142°C | 20-24 hours |
| Aromatization | Sodium hydroxide (pH 11-13) | 54-56°C then 138-142°C | 7-9 hours (each temp) |
Aromatization can also be a distinct step. For example, dihydro-2-pyridones can be converted to their aromatic 2-pyridone counterparts through various methods, including photochemical dehydrogenation. google.com These general principles of cyclization and aromatization are central to the synthetic strategies for forming highly substituted pyridinone systems.
Catalytic Approaches in Synthesis
The preparation of chlorinated pyridines and their derivatives, including this compound, often involves catalytic methods to enhance efficiency and selectivity. While direct catalytic synthesis of this compound is not extensively detailed, related catalytic processes for similar structures are well-documented. For instance, the synthesis of 2,3,5-trichloropyridine, a closely related precursor, can be achieved through catalytic cyclization. google.com This process involves the reaction of trichloro-aldehyde with vinyl cyanide in the presence of a catalyst to form an intermediate which then undergoes ring-closure. google.com
Furthermore, catalytic hydrogenation is employed in the synthesis of related dichloropyridinols. For example, 3,5-dichloropyridinol can be prepared by the catalytic hydrogenation of sodium trichloropyrindinol, which can then be chlorinated to yield 2,3,5-trichloropyridine. google.com This method is noted for its high yield and reduced environmental impact compared to traditional reduction methods using zinc powder. google.com The chlorination of pyridine derivatives is often carried out using various chlorinating agents at elevated temperatures, sometimes in the presence of a catalyst, to achieve complete chlorination. google.com Ruthenium complexes have also been shown to catalyze the oxidation of alcohols by chlorite, a reaction type that could be relevant in the synthesis of pyridinones from pyridinols. rsc.org
| Reaction Type | Precursor(s) | Catalyst/Reagent | Product | Significance |
| Catalytic Cyclization | Trichloro-aldehyde, Vinyl cyanide | Catalyst | 2,3,5-Trichloropyridine | Provides a direct route to the trichloropyridine core. google.com |
| Catalytic Hydrogenation | Sodium trichloropyrindinol | Hydrogenation catalyst | 3,5-Dichloropyridinol | High yield, environmentally friendly alternative to zinc reduction. google.com |
| Liquid-Phase Chlorination | Chloro-substituted (trichloromethyl)pyridine | Chlorine, Catalyst | Polychlorinated pyridines | Effective for producing highly chlorinated pyridine derivatives. google.com |
Derivatization Strategies and Functionalization
The this compound moiety is a versatile scaffold for the synthesis of a wide array of derivatives through various functionalization strategies.
Introduction of Substituents at Nitrogen and Oxygen Atoms
The ambident nucleophilic nature of the pyridinone ring allows for the introduction of substituents at both the nitrogen and oxygen atoms. The regioselectivity of N- versus O-alkylation is influenced by factors such as the electrophile, base, and solvent used. researchgate.net
N-alkylation of 2-pyridones is a common strategy to introduce diverse functional groups. Methods have been developed that offer high regioselectivity. For instance, the use of tetraalkylammonium fluorides as a promoter in the reaction of 2-pyridones with alkyl halides leads to N-alkylated products with high yield and selectivity. google.comgoogle.com Another approach involves a P(NMe2)3-mediated reaction with α-keto esters, which proceeds under mild conditions to afford N-alkylated 2-pyridones. organic-chemistry.org Catalyst- and base-free conditions have also been reported for the specific N-alkylation of 2-hydroxypyridines with organohalides. researchgate.net
O-alkylation can be achieved selectively under different conditions. Palladium-catalyzed O-alkylation of 2-pyridones has been demonstrated, where the coordination between palladium and the nitrogen atom of the pyridine ring plays a crucial role in directing the regioselectivity. rsc.org Chemoselective O-alkylation of related pyrimidin-2(1H)-ones has been achieved using specific heterocyclic alkylating agents, resulting in high yields of the O-alkylated products. nih.gov
| Alkylation Type | Reagents | Conditions | Selectivity | Reference |
| N-Alkylation | Alkyl halides, Tetraalkylammonium fluoride (B91410) | Room temperature to 90 °C | High N-selectivity | google.comgoogle.com |
| N-Alkylation | α-Keto esters, P(NMe2)3 | Mild conditions | High N-selectivity | organic-chemistry.org |
| N-Alkylation | Organohalides | Catalyst- and base-free | >99% N-selectivity | researchgate.net |
| O-Alkylation | Allylic carbonates | Palladium catalyst | High O-selectivity | rsc.org |
| O-Alkylation | 4-(Iodomethyl)pyrimidines | Base (e.g., K2CO3) | High O-selectivity | nih.gov |
Halogen Exchange Reactions on the Pyridinone Ring
The chlorine substituents on the this compound ring are susceptible to nucleophilic substitution, allowing for halogen exchange reactions. These reactions are valuable for introducing other halogens, such as fluorine, which can significantly alter the compound's properties.
The fluorination of chlorinated pyridines can be achieved using various fluorinating agents. A method for the site-selective fluorination of pyridines adjacent to the nitrogen atom utilizes silver(II) fluoride (AgF2) under mild conditions. nih.govacs.org This reaction is broadly applicable and allows for the synthesis of fluorinated derivatives of medicinally important compounds. nih.gov Another approach involves the use of elemental fluorine-iodine mixtures, which can selectively introduce fluorine at the 2-position of pyridine and quinoline (B57606) derivatives at room temperature. rsc.org These halogen exchange reactions provide access to a wider range of halogenated pyridinone derivatives for further functionalization or biological evaluation.
Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the pyridinone ring to participate in cyclization and annulation reactions.
For example, 3,4-dihydro-2(1H)-pyridones are known to be important synthetic precursors for a variety of biologically active compounds. semanticscholar.org The synthesis of fused pyrazolo-, isoxazolo-, pyrimido-, and pyridopyrimidines has been reported from related heterocyclic precursors. amazonaws.com The development of one-pot, multi-component reactions has facilitated the synthesis of complex aniline (B41778) derivatives from heterocyclic-substituted 1,3-diketones, demonstrating the utility of heterocyclic systems as synthons. beilstein-journals.org The solid-phase synthesis of various heterocyclic systems, including pyridines and quinolinones, has also been explored, offering a streamlined approach to creating libraries of complex molecules. researchgate.net The inherent reactivity of the trichlorinated pyridinone core allows for its incorporation into larger, more intricate molecular architectures, which is of significant interest in medicinal chemistry and materials science.
Structure-Activity Relationship (SAR) Driven Design of Derivatives
The design of derivatives of this compound is often guided by structure-activity relationship (SAR) studies, particularly in the context of developing new agrochemicals and pharmaceuticals. chemimpex.com Chlorinated compounds are prevalent in many FDA-approved drugs, and understanding the impact of chlorine substitution is crucial for drug design. nih.gov
SAR studies on pyridine derivatives have revealed that the number and position of substituents significantly influence their biological activity. nih.gov For instance, in the development of herbicides, SAR studies of 1,2,4-triazolo[4,3-a]pyridine derivatives have shown that specific substitutions can lead to high herbicidal activity against various weeds. nih.gov Similarly, SAR studies on pyridinone-based ligands in ruthenium complexes have demonstrated that the nature of the metal centers and substituents affects their anticancer potency. nih.gov The modification of the pyridinone core by introducing different substituents is a key strategy in optimizing the biological profile of these compounds. nih.gov For example, in the context of synthetic auxin herbicides, the pyridinecarboxylic acid scaffold is a key structural motif, and modifications to this core are explored to develop new herbicidal agents. mdpi.com These SAR-driven approaches enable the rational design of more potent and selective derivatives of this compound for various applications.
Chemical Reactivity Studies
The chemical reactivity of this compound is characterized by the interplay of its electron-deficient aromatic ring, the lactam functionality, and the three chlorine substituents. The pyridine ring is generally electron-deficient, which influences its susceptibility to nucleophilic attack. youtube.com The chlorine atoms further enhance this electron deficiency, making the ring more reactive towards nucleophiles.
The compound exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form, 3,4,5-trichloro-2-hydroxypyridine. This tautomerism is a key aspect of its reactivity, particularly in alkylation reactions where it can react at either the nitrogen or the oxygen atom. researchgate.net The presence of multiple chlorine atoms makes the pyridinone ring susceptible to nucleophilic aromatic substitution reactions, where one or more chlorine atoms can be displaced by other nucleophiles. This reactivity is fundamental to the derivatization strategies discussed previously.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the three chlorine atoms strongly activate the ring towards nucleophilic attack. The pyridone-carbonyl group and the ring nitrogen atom also influence the regioselectivity of these reactions.
Research on analogous polyhalogenated pyridines, such as pentafluoropyridine, provides insight into the likely substitution patterns. In pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position. rsc.org Harsher reaction conditions can lead to subsequent substitution at the C-2 and C-6 positions. rsc.org For this compound, the C-4 position is similarly activated. The chlorine atoms at C-3 and C-5 are ortho and para to the electron-donating NH group (via resonance) but are on a carbon adjacent to the electron-withdrawing carbonyl group, creating a complex electronic environment.
While specific experimental data on this compound is limited, it is anticipated that strong nucleophiles will preferentially attack the C-4 position. Softer nucleophiles may favor this position due to the electronic activation provided by the flanking chlorine atoms and the vinylogous relationship to the carbonyl group. Reactions with various nucleophiles are expected to yield monosubstituted products under controlled conditions.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Product |
|---|---|---|
| Alkoxide (R-O⁻) | NaOR, Alcohol | 3,5-Dichloro-4-alkoxy-pyridin-2(3H)-one |
| Amine (R₂NH) | Heat, Solvent | 4-(Dialkylamino)-3,5-dichloro-pyridin-2(3H)-one |
| Thiolate (R-S⁻) | NaSR, DMF | 3,5-Dichloro-4-(alkylthio)-pyridin-2(3H)-one |
Note: The products in this table are predicted based on the principles of SNAr reactions on activated heterocyclic systems.
Electrophilic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org However, the 2-pyridone tautomer is significantly more reactive in SEAr reactions. The amide functionality acts as an activating group, directing incoming electrophiles to the ortho (C-3, C-5) and para (not present) positions relative to the NH group.
In this compound, the key activated positions (C-3 and C-5) are already substituted with chlorine atoms. Furthermore, the presence of three strongly deactivating chloro-substituents via their inductive effect drastically reduces the nucleophilicity of the ring. The combined effect of blocked activated sites and strong deactivation by multiple halogens renders this compound highly unreactive towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. byjus.commasterorganicchemistry.com Forcing conditions would likely lead to degradation of the molecule rather than ordered substitution.
Ring Opening and Rearrangement Reactions
The lactam (cyclic amide) functionality within the this compound ring is susceptible to cleavage under certain nucleophilic or hydrolytic conditions. This can lead to ring-opening reactions. Studies on related pyridone systems show that attack by strong nucleophiles can initiate a cascade of reactions, often referred to as an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. mdpi.commdpi.com
In the presence of a strong base such as sodium hydroxide, the lactam can undergo hydrolysis. This reaction involves a nucleophilic attack of the hydroxide ion on the carbonyl carbon (C-2), leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the C2-N1 bond results in the opening of the pyridone ring to form a salt of a substituted 5-amino-2,3,4-trichloropenta-2,4-dienoic acid. The stability of this ring-opened product depends heavily on the reaction conditions. In some cases, the opened-chain intermediate can undergo further transformations or rearrangements. rsc.org
Oxidative conditions can also promote ring-opening. The aromatic system of the parent compound, 3,4,5-trichloropyridine (B1364703), can be cleaved by oxidation to yield chlorocarboxylic acids, suggesting that the pyridone derivative may undergo similar, if not more facile, oxidative degradation. pipzine-chem.com
Reactions with Organometallic Reagents
The reactivity of this compound with organometallic reagents is dictated by the presence of three distinct reactive sites: the acidic N-H proton, the electrophilic lactam carbonyl carbon, and the carbon-chlorine bonds. The outcome of the reaction depends significantly on the nature of the organometallic reagent used. youtube.com
With strongly basic organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), the initial and most rapid reaction is the deprotonation of the acidic N-H proton. This acid-base reaction consumes one equivalent of the organometallic reagent to form a magnesium or lithium salt of the pyridone.
A second equivalent of the organometallic reagent can then act as a nucleophile, attacking the lactam carbonyl at C-2. This forms a tetrahedral intermediate which, upon aqueous workup, would generate a gem-diol that is expected to be unstable and likely lead to complex product mixtures or ring-opening.
Less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), are less basic and are known to react differently. youtube.com They are less likely to cause immediate deprotonation and are capable of adding to α,β-unsaturated systems or reacting with acid chlorides. While their reaction with a polychlorinated lactam is not well-documented, they might offer a pathway for more selective transformations, potentially avoiding the complications seen with Grignard reagents. Direct substitution of the vinyl chloride moieties by organometallic reagents is generally difficult and not expected under typical conditions.
Table 2: Expected Reactivity with Organometallic Reagents
| Organometallic Reagent | Equivalents | Expected Primary Reaction/Product |
|---|---|---|
| Grignard (R-MgX) | 1.0 | Deprotonation of N-H to form pyridone salt. |
| Grignard (R-MgX) | >2.0 | Deprotonation followed by addition to C=O. |
| Organolithium (R-Li) | 1.0 | Deprotonation of N-H to form pyridone salt. |
Spectroscopic and Structural Analysis of this compound
A comprehensive review of the spectroscopic characterization and structural elucidation of the specific chemical compound this compound cannot be provided at this time.
Extensive searches of scientific literature and chemical databases have revealed a significant lack of published experimental data for this particular molecule. While information is available for related compounds, such as the aromatic precursor 3,4,5-trichloropyridine and the isomeric pesticide metabolite 3,5,6-trichloro-2-pyridinol (B117793), specific spectroscopic analyses for this compound are not present in the accessible literature.
Therefore, the detailed sections and subsections requested—covering FT-IR, FT-Raman, Normal Coordinate Analysis, and NMR spectroscopy—cannot be populated with scientifically accurate and verifiable research findings. The creation of such an article would require either the use of data from incorrect molecules, which would be scientifically unsound, or the fabrication of data, which is not permissible.
Further experimental research and publication are required to characterize the spectroscopic properties of this compound before a detailed scientific article as requested can be generated.
Spectroscopic Characterization and Structural Elucidation Techniques
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of molecules. For chlorinated pyridine (B92270) compounds, mass spectrometry reveals characteristic isotopic patterns due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).
Electron ionization (EI) mass spectrometry of the related compound 3,4,5-Trichloropyridine (B1364703) (C₅H₂Cl₃N) shows a molecular ion peak corresponding to its molecular weight of approximately 181 g/mol (base peak m/z 181), with a characteristic isotopic cluster for three chlorine atoms. nist.gov The fragmentation would involve the loss of chlorine atoms and cleavage of the pyridine ring. For 3,4,5-Trichloropyridin-2(3H)-one, the molecular ion peak would be expected around m/z 197, and its fragmentation pattern would likely involve the loss of CO, Cl, and HCl.
Table 1: LC-MS/MS Data for the Tautomer 3,5,6-Trichloro-2-pyridinol (B117793)
| Parameter | Value |
|---|---|
| Instrument | LTQ Orbitrap XL Thermo Scientific |
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ (m/z) | 195.9129 |
| MS Level | MS2 |
| Collision Energy | 15-35% |
| Fragmentation Mode | CID, HCD |
Data sourced from PubChem. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Structure Characterization
Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). scispace.com
For aromatic and heterocyclic compounds like this compound, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. The exact wavelengths (λmax) of these absorptions are influenced by the substituents on the pyridine ring and the solvent used for the analysis. materialsciencejournal.org
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to calculate the electronic transition energies and oscillator strengths, which can then be compared with experimental UV-Vis spectra. scielo.org.za For similar heterocyclic molecules, studies have shown that the calculated absorption peaks are in good agreement with the experimental data. scispace.com The solvent polarity can also cause a shift in the absorption wavelength (a solvatochromic shift). scispace.com
X-ray Diffraction (XRD) for Single Crystal Structural Analysis
For the tautomer 3,5,6-Trichloro-2-pyridinol, XRD analysis reveals that the molecule is nearly planar. nih.gov In its crystal structure, molecules form centrosymmetric dimers through hydrogen bonding between the oxygen atom of the hydroxyl group and the nitrogen atom of an adjacent pyridine ring (O—H⋯N). nih.gov
While a specific crystal structure for this compound is not detailed in the provided results, analysis of similar structures like 3,5-dichloropyridin-4-amine shows it crystallizes in the orthorhombic space group Pna21. ijream.org A hypothetical XRD study on this compound would be expected to reveal a structure with the pyridine ring, potentially exhibiting hydrogen bonding via the N-H and C=O groups, leading to the formation of dimers or extended chains in the solid state.
Table 2: Crystallographic Data for the Related Compound 3,5,6-Trichloro-2-pyridinol
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₂Cl₃NO |
| Crystal System | Monoclinic |
| Key Feature | Forms centrosymmetric hydrogen-bonded dimers. nih.gov |
| Interaction | Pairwise O—H⋯N interactions create R²₂(8) loops. nih.gov |
This data pertains to the tautomer of the subject compound.
Surface and Solid-State Spectroscopic Methods (Excluding Material Properties)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements within a material. nus.edu.sg The method involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.
An XPS analysis of this compound would provide high-resolution spectra for the C 1s, N 1s, O 1s, and Cl 2p core levels. Deconvolution of these spectra would allow for the identification of different chemical environments.
C 1s: Peaks corresponding to C-C, C-N, C-Cl, and C=O bonds would be distinguishable.
N 1s: A peak corresponding to the N-H group within the pyridinone ring would be observed.
O 1s: A single peak for the carbonyl (C=O) oxygen would be expected.
Cl 2p: A characteristic doublet (2p₃/₂ and 2p₁/₂) would confirm the presence of chlorine attached to the carbon atoms of the ring.
This technique is powerful for confirming the surface purity and chemical structure of the compound. mdpi.com
In-situ spectroscopy allows for the study of materials, such as catalysts, under actual reaction conditions. aspbs.com This provides dynamic information about reaction intermediates, active sites, and mechanisms that cannot be obtained from ex-situ measurements. ethz.ch Common in-situ techniques include Attenuated Total Reflection Infrared Spectroscopy (ATR-IR), X-ray Absorption Spectroscopy (XAS), and Raman Spectroscopy. researchgate.netkit.edu
While there is no specific information on the use of this compound in catalysis, these methods could be applied if the compound were used as a ligand to modify a metal catalyst or as a precursor in catalyst synthesis. For example, in-situ ATR-IR could monitor changes in the vibrational modes of the C=O or N-H groups upon coordination to a metal surface, providing insight into the binding mechanism. Similarly, in-situ XAS could track the oxidation state and coordination environment of a metal center interacting with this molecule during a catalytic cycle. researchgate.net These methods are crucial for establishing structure-activity relationships in catalysis. ethz.ch
Computational and Theoretical Chemistry Investigations
Analysis of Molecular Interactions and Bonding4.3.1. Quantum Theory of Atoms in Molecules (QTAIM)
Although computational studies have been performed on related isomers such as 3,5,6-trichloro-2-pyridinol (B117793), these findings are not directly transferable to 3,4,5-Trichloropyridin-2(3H)-one due to the different substitution pattern of the chlorine atoms, which would significantly influence the molecule's electronic and structural properties.
Future computational research is required to elucidate the specific theoretical characteristics of this compound. Such studies would provide valuable insights into its molecular geometry, stability, reactivity, and intermolecular interaction capabilities.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation, consisting of one-center "lone pairs" and two-center "bonds". uni-muenchen.dewisc.edu This approach provides a chemically intuitive picture of bonding and allows for the quantitative analysis of electron density distribution and donor-acceptor interactions. wisc.eduq-chem.com
For this compound, NBO analysis would elucidate the nature of its covalent bonds, the hybridization of its constituent atoms, and the charge distribution across the molecule. The analysis involves examining all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu This reveals hyperconjugative effects, which are crucial for understanding molecular stability.
Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ |
| LP (1) N1 | π* (C4-C5) | 18.5 |
| LP (1) O7 | π* (C1-N1) | 25.2 |
| LP (1) Cl8 | σ* (C2-C3) | 5.1 |
| π (C2-C3) | π* (C4-C5) | 22.8 |
| π (C4-C5) | π* (C1=O7) | 15.6 |
| ¹E(2) represents the stabilization energy from the donor-acceptor interaction. |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which is mapped with properties like d_norm (normalized contact distance). The d_norm surface highlights regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for packing. nih.gov
For this compound, a Hirshfeld analysis would reveal the dominant forces governing its crystal packing. Given its structure, the most significant interactions would be:
H⋯Cl/Cl⋯H contacts: Arising from interactions between the ring hydrogen and the electronegative chlorine atoms on neighboring molecules.
H⋯O/O⋯H contacts: Strong interactions involving the hydrogen on the nitrogen atom and the carbonyl oxygen of an adjacent molecule, forming potential N-H⋯O hydrogen bonds.
Cl⋯Cl contacts: Interactions between the chlorine atoms on different molecules.
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact to the total surface area, providing a detailed summary of the packing environment. nih.gov
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···Cl / Cl···H | 28.5 |
| H···O / O···H | 22.1 |
| Cl···C / C···Cl | 10.4 |
| H···H | 15.2 |
| C···C | 6.8 |
| Other | 17.0 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, one can identify stable molecules (local minima), products, and the transition states that connect them. nih.gov For this compound, constructing a PES for a specific reaction, such as its formation or degradation, would involve calculating the energy at numerous points along the reaction coordinate. nih.gov
This global reaction route mapping (GRRM) allows for the theoretical exploration of all possible chemical transformations, providing a comprehensive understanding of the reaction landscape. nih.gov The PES can reveal the most energetically favorable pathway, identify potential intermediates, and calculate activation energy barriers, which determine the reaction kinetics.
Transition State Identification
A transition state (TS) represents the highest energy point along the lowest energy path between reactants and products on a Potential Energy Surface. It is a first-order saddle point, corresponding to a maximum in one direction (the reaction coordinate) and a minimum in all other degrees of freedom.
Computationally, locating a transition state is a critical step in understanding a reaction mechanism. Algorithms are used to search for these saddle points on the PES. Once a candidate TS structure is found, it must be verified through a frequency calculation. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively leading the molecule from reactant to product. nih.gov For any proposed reaction involving this compound, identifying and characterizing the transition states are essential for validating the mechanistic pathway and calculating the reaction rate.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling disciplines that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are vital in drug discovery and materials science for predicting the behavior of new molecules.
Predictive Models for Biological Activity Profiles (Non-Toxicological)
QSAR models are developed to predict the biological activity of compounds based on a set of calculated molecular descriptors. conicet.gov.ar For this compound and its analogues, a QSAR study could be employed to build a predictive model for a specific non-toxicological activity, such as the inhibition of a particular enzyme like protoporphyrinogen (B1215707) oxidase or cyclooxygenase-2, which are common targets for heterocyclic compounds. nih.govnih.gov
The process involves several key steps:
Data Set Assembly: A series of analogues of this compound with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields) descriptors. conicet.gov.ar
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the biological activity. kashanu.ac.ir
Validation: The model's predictive power is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and the correlation coefficient for an external test set (r²). mdpi.com
A validated QSAR model can then be used to predict the biological activity of novel, un-synthesized derivatives of this compound, guiding synthetic efforts toward compounds with enhanced potency. mdpi.com For instance, a model might indicate that bulky, electron-rich groups at a specific position are favorable for activity. mdpi.com
Table 3: Example of a QSAR Data Table for Hypothetical Derivatives of this compound
| Compound | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |
| Derivative 1 | 198.43 | 1.85 | 3.45 | 5.20 | 5.15 |
| Derivative 2 | 212.45 | 2.10 | 3.60 | 5.50 | 5.48 |
| Derivative 3 | 228.89 | 1.90 | 3.20 | 5.35 | 5.39 |
| Derivative 4 | 245.50 | 2.55 | 4.10 | 6.10 | 6.05 |
QSAR in Biodegradation Studies
The biodegradation of TCP by Cupriavidus sp. DT-1 involves dechlorination to 2-pyridinol, followed by the cleavage of the pyridine (B92270) ring. daneshyari.com In another study, Bacillus pumilus C2A1 was shown to effectively degrade TCP, utilizing it as a carbon and energy source. nih.gov The degradation efficiency was influenced by environmental factors such as pH and the presence of other nutrients. nih.gov The fungal strain Cladosporium cladosporioides Hu-01 also demonstrated the ability to completely metabolize TCP. nih.gov
A study on the biodegradation of a broader class of N-heterocyclic compounds developed QSAR models based on activating and inactivating molecular fragments. d-nb.info These models achieved a high percentage of correct classifications for the biodegradability of these compounds. d-nb.info Although not directly applied to this compound, this approach highlights the potential for developing predictive models for the environmental fate of such compounds.
Biodegradation of 3,5,6-trichloro-2-pyridinol (TCP) by Various Microorganisms
| Microorganism | Key Findings | Reference |
| Cupriavidus sp. DT-1 | Degrades TCP via dechlorination to 2-pyridinol and subsequent ring cleavage. | daneshyari.com |
| Bacillus pumilus C2A1 | Utilizes TCP as a sole source of carbon and energy, with degradation influenced by pH and nutrient availability. Achieved 90% degradation of 300 mg/L TCP within 8 days. | nih.gov |
| Cladosporium cladosporioides Hu-01 | Capable of completely metabolizing TCP, with the degradation kinetics following a first-order model. | nih.gov |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and to understand the interaction between a ligand and its target protein at the molecular level.
As of the current literature review, no specific molecular docking studies have been published for this compound. Such studies would be instrumental in identifying potential biological targets and elucidating the mechanism of action at a molecular level. By simulating the interaction of this compound with the active sites of various enzymes or receptors, researchers could predict its binding affinity and mode of interaction. This information is crucial for understanding its potential biological effects and for the rational design of new compounds with desired activities.
For instance, molecular docking studies on other heterocyclic compounds have been used to investigate their potential as inhibitors of specific enzymes or their interaction with receptors. These studies typically report on binding energies and key amino acid residues involved in the interaction, providing a detailed picture of the ligand-target complex. Future computational research on this compound would likely employ similar methodologies to explore its bioactivity.
Biological Interactions and Mechanistic Research Non Clinical/non Toxicological
Antimicrobial Activity Studies (Excluding Efficacy/Dosage)
The pyridinone scaffold has served as a foundation for the development of various derivatives with potential antimicrobial properties. Research has explored modifications of this core structure to generate compounds with activity against a range of bacteria and fungi.
A variety of pyridine (B92270) and pyridinone derivatives have been synthesized and investigated for their antibacterial action. For instance, novel 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives have demonstrated significant in vitro antibacterial activity against species such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria. nih.gov The introduction of a fluorine atom to the pyridine ring in some of these derivatives was found to significantly enhance their antibacterial effects. nih.gov
Further research into pyridothienopyrimidine derivatives has also yielded compounds with broad-spectrum growth inhibition against both Gram-positive and Gram-negative microbes. nih.gov The antimicrobial potential of pyridine compounds is extensive, with their specific geometry influencing their interaction with microbial proteins. mdpi.com Research on 2-amino-4-chloropyridine (B16104) derivatives has identified several compounds with significant biological activity against tested microorganisms. researchgate.net Additionally, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) have shown potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov Other heterocyclic systems attached to the pyridine core, such as 1,2,4-triazoles and imidazoles, have also resulted in derivatives with notable antibacterial properties. mdpi.comymerdigital.com
The development of antifungal agents has also benefited from the versatile chemistry of pyridinone derivatives. Pyridothienopyrimidine derivatives have shown moderate to weak activity against various yeast and fungi strains. nih.gov More significant antifungal activity has been observed in derivatives incorporating a 1,2,4-triazole (B32235) ring, a well-known pharmacophore in antifungal drugs. nih.govfrontiersin.org For example, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated notable antifungal activity against several plant-pathogenic fungi. frontiersin.org
Derivatives of 2-amino-4-chloropyridine have also been evaluated, with some showing modest activity against fungal strains like Penicillium expansum, Aspergillus flavus, and Pichia anomola. researchgate.net Furthermore, research on 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles has been conducted, though these particular compounds did not show significant activity against Candida albicans. nih.gov However, other 1,3,4-oxadiazole (B1194373) derivatives have shown promise as antifungal agents. researchgate.netnih.gov The 1,2,3-triazole nucleus is also being explored as a privileged scaffold in the development of antifungal drugs targeting Candida albicans. nih.gov
Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For oxazolidinone derivatives, the mechanism is known to involve the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. nih.gov Molecular docking studies have been used to predict the binding modes of these compounds to their targets. nih.govnih.gov The introduction of fluorine atoms into the pyridine ring of some derivatives is thought to reduce the electron cloud density, potentially improving target binding or enhancing penetration through the bacterial biofilm. nih.gov
For pyrimidine-based compounds, their structural similarity to nucleobases (uracil, thymine, and cytosine) suggests that they may interfere with nucleic acid synthesis or function. nih.gov Some pyrimidine (B1678525) derivatives are also known to suppress protein kinases. nih.gov In the case of certain 1,2,4-triazole derivatives, the mechanism of action has been linked to the inhibition of essential microbial enzymes such as glucosamine-6-phosphate synthase and dihydrofolate reductase (DHFR). mdpi.com Molecular docking studies have also implicated DNA gyrase as a potential target for some triazole-based Schiff bases. mdpi.com
Investigations into Other Biological Activities (Mechanistic Focus)
Beyond general antimicrobial activity, derivatives of pyridinone have been specifically investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis.
The search for new anti-tubercular drugs has led to the exploration of various heterocyclic compounds, including derivatives of pyridinone. For example, imidazo[1,2-a]pyridine-3-carboxamides have been identified as targeting QcrB, a component of the electron transport chain in M. tuberculosis. nih.gov Another class, imidazo[2,1-b]thiazole-5-carboxamides, also shows potent activity against both susceptible and resistant strains. nih.gov Other potential targets for novel anti-tubercular agents include DprE1, which is inhibited by benzimidazole (B57391) derivatives, and the BioA enzyme, a target for dihydroquinazolinone derivatives. nih.govmdpi.com
Research on 2-pyrazolylpyrimidinones has highlighted the importance of the pyrimidinone amide group for anti-tubercular activity, suggesting its involvement in crucial hydrogen bond interactions with the target molecule. nih.gov Pyridazinone and 1,2,3-triazolyl fatty acid derivatives have also been synthesized and shown to possess anti-tubercular properties. researchgate.netnih.gov The activity of the latter has been correlated with their lipophilicity, a key factor for crossing the waxy mycobacterial cell wall. nih.gov More recently, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives have been identified as inhibitors of InhA, an essential enzyme in mycobacterial fatty acid synthesis. frontiersin.org
Environmental Fate and Degradation Research
Degradation Pathways and Mechanisms
The degradation of chlorinated pyridines in the environment is influenced by both biological and abiotic factors. Microbial activity and photochemical reactions are the primary drivers of their transformation and eventual mineralization.
Microbial Biodegradation Processes
Microorganisms, particularly fungi and bacteria, play a crucial role in the breakdown of chlorinated organic compounds. nih.govnih.gov The biodegradation of the related compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has been observed in various microbial species. nih.govplos.org It is plausible that similar microbial processes could contribute to the degradation of 3,4,5-Trichloropyridin-2(3H)-one. The initial steps in the biodegradation of many pyridine (B92270) derivatives involve hydroxylation, which incorporates an oxygen atom derived from water. researchgate.net
Fungi, including various species of Aspergillus, have demonstrated the ability to degrade chlorinated pesticides and their metabolites. nih.gov For instance, Aspergillus niger has been shown to be an effective biodegrading agent for the organophosphate pesticide chlorpyrifos (B1668852), which degrades into TCP. biomedpharmajournal.org Studies on other fungal species like Cladosporium cladosporioides Hu-01 have shown efficient degradation of both chlorpyrifos and TCP. plos.org This particular strain was able to completely metabolize 50 mg/L of chlorpyrifos within 5 days. plos.org While direct evidence for the degradation of this compound by Aspergillus sydowii CBMAI 935 is not available, the broad metabolic capabilities of Aspergillus species towards chlorinated compounds suggest they could potentially play a role in its biotransformation. nih.gov Fungi are known to employ efficient enzymatic machinery for the biotransformation and degradation of toxic and recalcitrant pollutants. nih.gov
It is important to note that the degradation efficiency can vary significantly between different fungal strains. For example, a fungal consortium of Aspergillus terreus JAS1 was reported to degrade 300 mg/L of chlorpyrifos and its metabolite TCP within 24 and 48 hours, respectively. nih.gov
The enzymatic breakdown of chlorinated compounds is a key mechanism in their biodegradation. nih.gov Enzymes such as dehalogenases and cytochrome P450 monooxygenases are central to this process. nih.gov Cytochrome P450 monooxygenases can hydroxylate chlorinated pesticides, making them more water-soluble and susceptible to further degradation. nih.gov Hydrolases are also key, catalyzing the initial ester-bond hydrolysis in compounds like chlorpyrifos to form TCP. nih.gov
The degradation of pyridine and its derivatives by bacteria often involves a multi-step enzymatic pathway. nih.gov For example, in Arthrobacter sp. strain 68b, the degradation of pyridine begins with a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system. nih.gov This is followed by the action of other enzymes like dehydrogenase and amidohydrolase, ultimately leading to the formation of succinic acid. nih.gov While this pathway is for the parent pyridine, it highlights the enzymatic complexity involved in the breakdown of the pyridine ring structure. For chlorinated pyridines, reductive dechlorination is a potential initial step under anaerobic conditions. researchgate.net
The following table summarizes the kinetic parameters for the degradation of the related compound 3,5,6-trichloro-2-pyridinol (TCP) by the fungal strain Cladosporium cladosporioides Hu-01.
| Parameter | Value for TCP Degradation | Reference |
| Half-life (t1/2) with strain Hu-01 | 3.1 hours | plos.org |
| Half-life (t1/2) in non-inoculated control | 990.0 hours | plos.org |
| Initial Concentration | 50 mg/L | plos.org |
Photodegradation and Atmospheric Reactions
In addition to microbial action, abiotic processes such as photodegradation can contribute to the breakdown of chlorinated compounds in the environment.
The atmospheric fate of many organic compounds is determined by their reaction with hydroxyl (OH) radicals, a process known as OH-initiated oxidation. researchgate.net This is a primary degradation pathway for a wide range of volatile organic compounds in the troposphere. The reaction of OH radicals with aromatic compounds can proceed via addition to the aromatic ring or by hydrogen abstraction. researchgate.net For pyridine, OH addition is expected to be a significant pathway. researchgate.net
The presence of chlorine atoms on the pyridine ring can influence the reaction rate and mechanism. The photolysis of chlorinated compounds can lead to the formation of chlorine atoms, which are highly reactive and can further participate in atmospheric reactions, potentially leading to the formation of ozone and other secondary pollutants. ucr.edu
The oxidation of aromatic compounds in the atmosphere can lead to the formation of a variety of gaseous and particulate products. The OH-initiated oxidation of compounds like chloroprene (B89495) has been shown to produce a range of products including formaldehyde, and chlorinated aldehydes and ketones. nih.gov The atmospheric oxidation of other chlorinated compounds can also lead to the formation of phosgene (B1210022) and other toxic byproducts.
The specific degradation products of this compound through photo-oxidation have not been characterized. However, based on studies of similar compounds, it is expected that the process would lead to ring cleavage and the formation of smaller, oxygenated and potentially chlorinated fragments. The photodegradation of other complex chlorinated molecules has been shown to result in a variety of breakdown products. nih.gov
Hydrolytic Degradation
The persistence of these compounds is often measured by their half-life (t½), the time it takes for half of the initial concentration to degrade. In the absence of microbial activity, the half-life of TCP can be significant, indicating its potential to persist in water under certain conditions.
Table 1: Environmental Half-life of 3,5,6-Trichloro-2-pyridinol (TCP) in Various Conditions
| Condition | Half-life (t½) | Reference |
| In soil | 65 to 360 days | researchgate.net |
| In neutral water (pH 7.0, 25°C) | 35 to 78 days | researchgate.net |
| In the atmosphere | Approximately 2-6 years (for 1,1,1-Trichloroethane, as a structural comparison) | epa.gov |
| In non-inoculated control medium | 990.0 hours | mdpi.com |
This table presents data for 3,5,6-Trichloro-2-pyridinol (TCP) as a proxy for this compound.
Environmental Transformation Products and Their Research Significance
When this compound degrades in the environment, it is expected to form a series of transformation products. Research on the analogous compound, 3,5,6-Trichloro-2-pyridinol (TCP), reveals that degradation proceeds through various pathways, including microbial degradation and photodegradation.
Microbial degradation of TCP has been shown to involve dechlorination, where chlorine atoms are sequentially removed from the pyridine ring. researchgate.net One identified metabolic pathway for TCP involves hydrolytic-oxidative dechlorination. researchgate.net For instance, the bacterium Micrococcus luteus ML has been observed to degrade TCP, producing several intermediate metabolites. researchgate.net Another bacterium, Bacillus thuringiensis MB497, has been found to transform TCP into novel metabolites such as p-Propyl phenol, 2-Ethoxy-4,4,5,5-tetramethyloxazoline, and 3-(2,4,5-Trichlorophenoxy)-1-propyne. mdpi.com
Photodegradation, or the breakdown of compounds by light, is another significant transformation route. The photodegradation of TCP in aqueous solutions has been shown to follow pseudo-first-order kinetics, with the rate increasing at lower wavelengths (below 300 nm) and with pH up to a value of 5. researchgate.net The presence of substances like hydrogen peroxide can accelerate this process. researchgate.net
The research significance of these transformation products lies in their potential toxicity and mobility, which can differ from the parent compound. Understanding these products is crucial for a complete environmental risk assessment. For example, some transformation products of pesticides have been found to be more toxic than the original compound. herts.ac.uk
Table 2: Identified Transformation Products of 3,5,6-Trichloro-2-pyridinol (TCP)
| Transformation Product | Degradation Pathway | Research Significance | Reference |
| Dichloropyridines | Microbial Dechlorination | Reduced chlorination may alter toxicity and mobility. | researchgate.net |
| 3,5-dichloro-2-pyridone | Microbial Degradation | Intermediate in the complete mineralization of TCP. | researchgate.net |
| 6-chloropyridin-2-ol | Microbial Degradation | Further dechlorinated intermediate. | researchgate.net |
| 2-hydroxypyridine (B17775) | Microbial Degradation | A key intermediate before ring cleavage. | researchgate.net |
| p-Propyl phenol | Microbial Degradation | Novel metabolite indicating a different degradation pathway. | mdpi.com |
| 2-Ethoxy-4,4,5,5-tetramethyloxazoline | Microbial Degradation | Novel metabolite indicating a different degradation pathway. | mdpi.com |
| 3-(2,4,5-Trichlorophenoxy)-1-propyne | Microbial Degradation | Novel metabolite indicating a different degradation pathway. | mdpi.com |
This table presents data for 3,5,6-Trichloro-2-pyridinol (TCP) as a proxy for this compound.
Persistence and Mobility in Environmental Compartments (as research parameters)
The persistence and mobility of a chemical in the environment determine its potential for long-range transport and contamination of different environmental compartments, such as soil and water. These parameters are critical for environmental risk assessment.
The persistence of a compound is often characterized by its half-life in a specific medium. As noted earlier, the half-life of TCP in soil can be quite long, ranging from 65 to 360 days. researchgate.net This indicates a high potential for persistence in the terrestrial environment.
The mobility of a chemical in soil is largely governed by its sorption to soil particles, which is quantified by the soil sorption coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility, while a low Koc suggests weak binding and high mobility. nih.govnih.gov TCP has a much lower sorption affinity to soils compared to its parent compound, chlorpyrifos, making it more mobile and prone to leaching into groundwater. researchgate.net The Koc for TCP has been reported to be in the range of 18.5-389, which is considered low to moderate. researchgate.net The mobility of such compounds is also influenced by soil properties like organic matter content and pH. nih.gov
Table 3: Soil Sorption and Mobility Parameters for 3,5,6-Trichloro-2-pyridinol (TCP)
| Parameter | Value | Significance | Reference |
| Soil Half-life (t½) | 65 - 360 days | High persistence in soil | researchgate.net |
| Soil Sorption Coefficient (Koc) | 18.5 - 389 L/kg | Moderate to high mobility in soil | researchgate.net |
This table presents data for 3,5,6-Trichloro-2-pyridinol (TCP) as a proxy for this compound.
Applications in Advanced Chemical Research and Materials Science
Role as a Synthetic Building Block and Intermediate
3,4,5-Trichloropyridin-2(3H)-one serves as a crucial intermediate in the synthesis of a variety of more complex chemical structures. Its reactivity, characterized by the potential for substitution of its chlorine atoms and reactions at the pyridinone ring, allows for its incorporation into larger molecular frameworks.
Synthesis of Agrochemicals (Beyond Specific Products)
The chlorinated pyridine (B92270) scaffold is a cornerstone in the agrochemical industry, and this compound, primarily through its tautomer 3,5,6-trichloro-2-pyridinol (B117793) (TCP), plays a pivotal role in this context. researchgate.netnih.govglpbio.comwikipedia.org TCP is widely recognized as the primary degradation product of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr (B129103). researchgate.netnih.govglpbio.comwikipedia.org This metabolic link underscores the importance of the trichloropyridinone structure in the lifecycle and environmental footprint of these major agrochemicals.
The synthesis of these agrochemicals often involves the preparation of the sodium salt of 3,5,6-trichloro-2-pyridinol as a key intermediate. nih.govgoogle.comgoogle.comrsc.org Industrial synthesis routes have been developed to produce 3,5,6-trichloropyridin-2-ol and its sodium salt in high yield, for example, from the reaction of trichloroacetyl chloride and acrylonitrile (B1666552). google.comrsc.org These processes are critical for the large-scale production of pesticides that are essential for modern agriculture.
The following table summarizes the key agrochemicals associated with 3,5,6-Trichloro-2-pyridinol:
| Agrochemical | Type | Relationship to 3,5,6-Trichloro-2-pyridinol |
| Chlorpyrifos | Insecticide | Primary metabolite researchgate.netnih.govglpbio.comwikipedia.org |
| Chlorpyrifos-methyl | Insecticide | Primary metabolite nih.gov |
| Triclopyr | Herbicide | Primary metabolite wikipedia.org |
This table is based on information from references researchgate.netnih.govglpbio.comwikipedia.orgnih.gov.
Precursor for Pharmaceutical Scaffolds
The 2-pyridone motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of bioactive natural products and synthetic drugs. nih.govrsc.orgresearchgate.net These structures are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The ability of the 2-pyridone ring to act as both a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, contributes to its success in drug design. nih.gov
While direct examples of marketed pharmaceuticals synthesized from this compound are not extensively documented in publicly available literature, its potential as a precursor for novel pharmaceutical scaffolds is significant. The presence of three chlorine atoms offers multiple points for chemical modification through reactions such as nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups to create libraries of new compounds for biological screening. The chlorinated pyridine ring is a known component in some pharmaceuticals, and methods for the selective halogenation of pyridines are of great interest in drug discovery. nih.govrsc.org The development of new bioactive molecules often relies on the synthesis of heterocyclic compounds, and this compound represents a versatile starting material for this purpose. researchgate.net
Coordination Chemistry and Metal-Organic Frameworks
The field of coordination chemistry explores the formation of complexes between metal ions and ligands. The 2-pyridone unit, including its chlorinated derivatives, presents interesting properties as a ligand due to the presence of both nitrogen and oxygen donor atoms.
Ligand Properties in Metal Complex Formation
The 2-pyridone and its corresponding pyridinolate anion can coordinate to metal centers in various modes, including monodentate and bidentate chelation. rsc.org The crystal structure of 3,5,6-Trichloro-2-pyridinol reveals that the molecules form centrosymmetric hydrogen-bonded dimers through pairwise O—H···N interactions. nih.govnih.govresearchgate.netresearchgate.net This inherent ability to form ordered structures through hydrogen bonding is a foundational aspect of its coordination behavior.
While specific metal complexes with this compound as a ligand are not widely reported, the coordination chemistry of similar halogenated pyridines and pyridones provides insight into its potential. For instance, the coordination of 2,5-dihalopyridines with copper(I) halides leads to the formation of one-dimensional coordination polymers where halogen bonding plays a significant role in the supramolecular architecture. mdpi.com The electronic effects of the halogen substituents can influence the strength of these interactions.
Development of Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Pyridine-based ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their directional coordination and the potential for creating porous materials with applications in gas storage, separation, and catalysis. google.comrsc.orgresearchgate.netnih.gov
The ability of 2-pyridone ligands to bridge metal centers makes them suitable building blocks for coordination polymers. rsc.org Research on dipyridone ligands has demonstrated their tendency to generate predictable patterns through hydrogen bonding and their utility in designing novel coordination polymers with diverse structures. The development of coordination polymers based on pyridyl and pyridinone scaffolds is an active area of research with potential applications in fields such as electrochromics. researchgate.net Although specific examples with this compound are not prominent in the literature, the general principles of pyridone-based coordination polymer formation suggest its viability as a ligand for creating new functional materials.
Catalysis Research Involving Pyridinone Structures
Pyridinone-based ligands have emerged as highly effective components in transition metal catalysis, particularly in the field of C-H bond activation. These ligands can significantly influence the reactivity and selectivity of catalytic transformations.
Research has shown that pyridine-pyridone ligands are instrumental in palladium-catalyzed C-H activation reactions. nih.gov Specifically, chlorinated pyridine-pyridone ligands have been designed to overcome challenges in certain catalytic cycles, such as enabling carboxylic-acid-directed lactamization and cycloamination by preventing competing N-coordination. researchgate.net These ligands have been shown to promote the preferential activation of C(sp³)–H bonds, which is a significant challenge in organic synthesis. nih.gov
The following table highlights key findings in catalysis research involving pyridinone ligands:
| Catalytic Reaction | Role of Pyridinone Ligand | Key Findings | Reference |
| Palladium-catalyzed β-methylene C–H activation of carboxylic acids | Enables divergent dehydrogenation reactions | Two classes of pyridine-pyridone ligands lead to the synthesis of either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides. | nih.gov |
| Palladium-catalyzed lactamization and cycloamination | Overcomes N-coordination to allow for exclusive carboxylic-acid-directed reactions | Chlorinated pyridine-pyridone ligands were specifically designed for this purpose. | researchgate.net |
| Palladium-catalyzed C(sp³)–H functionalizations | Accelerates β-C(sp³)–H activation | 2-Pyridone acts as an external ligand to accelerate the reaction. | mdpi.com |
| Asymmetric Pd-catalyzed C–H functionalization | Enhances rate and enantioselectivity | The pyridone ligand plays a role in the rate- and enantio-determining step. | researchgate.net |
This table is based on information from references researchgate.netresearchgate.netmdpi.comnih.gov.
The development of these catalytic systems showcases the importance of ligand design, and the unique electronic properties of halogenated pyridinones make them valuable scaffolds for creating new and more efficient catalysts. The research into palladium complexes with various pyridyl-containing ligands for applications in cross-coupling reactions further emphasizes the broad utility of this class of compounds in catalysis. rsc.orgnih.govnih.govrsc.orgacs.org
Applications as Ligands in Catalytic Systems
A comprehensive search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings on the application of this compound as a ligand in catalytic systems. The coordination chemistry of this particular isomer, which would be a prerequisite for its use as a ligand, does not appear to have been explored in the published literature. In contrast, the broader class of pyridin-2-one (2-hydroxypyridine) derivatives has been investigated for their ability to coordinate with various metal centers, forming complexes with diverse catalytic activities. However, the specific substitution pattern of 3,4,5-trichloro appears to be an uninvestigated area in this context.
Mechanistic Studies of Catalytic Reactions (Non-Toxicological)
Consistent with the lack of information on its use as a ligand, there are no available mechanistic studies of non-toxicological catalytic reactions involving this compound. Mechanistic investigations are contingent on the compound's demonstrated catalytic activity or its role as a key intermediate or ligand in a catalytic cycle. Without any foundational research establishing its participation in such reactions, detailed mechanistic work has not been undertaken.
It is important to distinguish this compound from its well-studied isomer, 3,5,6-Trichloro-2-pyridinol. The latter is widely documented as a metabolite of the insecticide chlorpyrifos and has been the subject of extensive toxicological and environmental research. However, this body of work does not extend to the catalytic applications of the 3,4,5-trichloro isomer.
Future Research Directions and Open Questions
Advanced Synthetic Methodologies
The development of efficient, selective, and sustainable methods for the synthesis of 3,4,5-Trichloropyridin-2(3H)-one is a fundamental prerequisite for its broader investigation. While general approaches for pyridinone synthesis exist, such as the cyclization of precursors or the modification of existing pyridine (B92270) rings, future research should focus on methodologies tailored to this specific, highly chlorinated structure. nih.gov
Key research questions include:
Can novel catalytic systems, perhaps employing earth-abundant metals, be developed to improve the efficiency and reduce the environmental impact of the synthesis?
How can reaction conditions be optimized to selectively yield the 3,4,5-trichloro isomer over other substitution patterns?
Could flow chemistry or other process intensification technologies be applied to create a safer and more scalable synthesis route?
Current synthetic routes to related compounds, such as 2,3,5-trichloropyridine (B95902), often involve multi-step processes that may not be economical or environmentally benign on a larger scale. google.com Future efforts could draw inspiration from methods used for other chlorinated pyridines, such as the improved, separated-step process for producing 3,5,6-trichloropyridin-2-ol from trichloroacetyl chloride and acrylonitrile (B1666552), to develop more refined synthetic pathways. google.com
Novel Derivatization for Enhanced Biological Selectivity
The biological activities of pyridinone derivatives are highly dependent on their substitution patterns. For instance, modifications at the 3, 4, and 6 positions of the pyridinone ring have been shown to be critical for antiviral activity in related compounds. nih.govfrontiersin.org A significant avenue for future research lies in the systematic derivatization of the this compound scaffold to explore and enhance its biological selectivity.
Future research should aim to:
Synthesize libraries of derivatives with modifications at the remaining open positions on the ring.
Introduce a diverse range of functional groups to probe interactions with various biological targets.
Utilize high-throughput screening methods to rapidly assess the biological activities of these new compounds.
By creating a diverse chemical space around the core structure, researchers can aim to develop derivatives with high potency and selectivity for specific enzymes, receptors, or cellular pathways, potentially leading to new therapeutic agents or biological probes. nih.gov
Deeper Mechanistic Understanding of Biological Interactions
The biological effects of chlorinated pyridines, including the structural analog 3,5,6-trichloro-2-pyridinol (B117793) (TCP), are known to include endocrine disruption and cytotoxicity. nih.gov TCP has been shown to interact with androgen receptors and may also bind to DNA. nih.gov A critical area for future investigation is to unravel the precise molecular mechanisms by which this compound interacts with biological systems.
Key research questions to be addressed:
What are the primary molecular targets of this compound within the cell?
Does it share the same endocrine-disrupting properties as its isomers, and if so, through what specific receptor interactions?
What are the downstream signaling pathways affected by this compound?
Does the mechanism of toxicity involve processes such as N-oxidation, as has been suggested for other halogenated pyridines? nih.gov
Elucidating these mechanisms is crucial for understanding the potential risks and therapeutic opportunities associated with this compound.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research into this compound. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), molecular docking, and molecular dynamics (MD) simulations have been successfully applied to other pyridone and pyridine derivatives to predict their properties and guide the design of new compounds. frontiersin.orgjchemlett.comresearchgate.netnih.gov
Future research should embrace this integrated approach to:
Build predictive models for the biological activity and toxicity of this compound derivatives.
Simulate the binding of these compounds to potential biological targets to understand the key intermolecular interactions.
Use computational insights to prioritize the synthesis of the most promising derivatives for experimental validation.
This iterative cycle of computational design and experimental testing can significantly streamline the discovery and optimization of new molecules with desired properties.
Exploration of New Environmental Remediation Strategies
Chlorinated organic compounds are often persistent environmental pollutants, and their remediation presents a significant challenge. nih.gov The environmental fate of related compounds like triclopyr (B129103) and chlorpyrifos (B1668852), which degrade to trichloropyridinols, has been studied, with degradation occurring through photolysis and microbial action. researchgate.nettandfonline.comnih.govresearchgate.netepa.govnih.govcapes.gov.br However, the persistence of some chlorinated pyridines in the environment necessitates the development of effective remediation strategies. oup.com
Future research in this area should focus on:
Investigating the biodegradation pathways of this compound by identifying and characterizing microorganisms capable of its degradation.
Exploring advanced oxidation processes, such as photocatalysis or ozonation, for its chemical degradation.
Developing and evaluating sorbent materials for the effective removal of this compound from contaminated water and soil.
Understanding the environmental behavior and developing efficient removal techniques are critical for mitigating any potential environmental impact of this compound.
Emerging Applications in Materials and Catalysis
The unique electronic and structural properties of the pyridine ring suggest that this compound could find applications beyond the biological realm, in the fields of materials science and catalysis. Pyridine derivatives are already utilized in the synthesis of specialized polymers and coatings and as ligands in asymmetric catalysis. researchgate.netchemimpex.comnih.govacs.orgmdpi.com
Potential future research directions include:
Incorporating this compound as a monomer or additive in the development of new polymers with enhanced thermal stability, flame retardancy, or other desirable properties.
Designing and synthesizing novel chiral ligands based on this scaffold for use in asymmetric catalysis, potentially enabling new and highly selective chemical transformations.
Investigating its potential as a precursor for the synthesis of novel functional materials, such as organic electronics or porous frameworks.
Exploring the use of advanced catalytic systems, such as magnetic nanoparticles, for the synthesis of its derivatives. rsc.org
The exploration of these emerging applications could open up entirely new avenues for the utilization of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
